molecular formula C17H14F3N5O2S B11507937 N-benzyl-2-({5-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-1-yl}sulfanyl)acetamide

N-benzyl-2-({5-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-1-yl}sulfanyl)acetamide

Cat. No.: B11507937
M. Wt: 409.4 g/mol
InChI Key: FDGZQVJGXRUHOG-UHFFFAOYSA-N
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Description

N-benzyl-2-({5-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-1-yl}sulfanyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. The presence of the trifluoromethoxy group and the tetrazole ring in its structure contributes to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-({5-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-1-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(trifluoromethoxy)benzylamine with a suitable acylating agent to form an intermediate, which is then subjected to further reactions to introduce the tetrazole ring and the sulfanyl group. The reaction conditions often include the use of solvents such as methanol or toluene, and catalysts like zinc or sodium acetate to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-({5-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-1-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group or the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-benzyl-2-({5-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-1-yl}sulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-({5-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-1-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group and the tetrazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The compound may inhibit specific enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: Shares the trifluoromethoxy group but lacks the tetrazole ring and sulfanyl group.

    Tirbanibulin: Contains a similar benzylacetamide structure but with different substituents and biological activity.

Uniqueness

N-benzyl-2-({5-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-1-yl}sulfanyl)acetamide is unique due to the combination of the trifluoromethoxy group, tetrazole ring, and sulfanyl group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H14F3N5O2S

Molecular Weight

409.4 g/mol

IUPAC Name

N-benzyl-2-[5-[4-(trifluoromethoxy)phenyl]tetrazol-1-yl]sulfanylacetamide

InChI

InChI=1S/C17H14F3N5O2S/c18-17(19,20)27-14-8-6-13(7-9-14)16-22-23-24-25(16)28-11-15(26)21-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,21,26)

InChI Key

FDGZQVJGXRUHOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSN2C(=NN=N2)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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